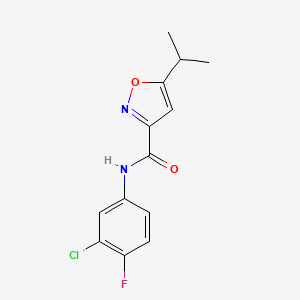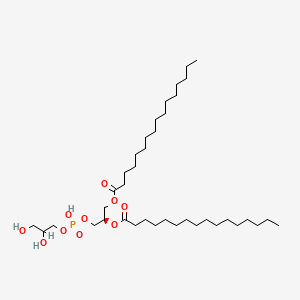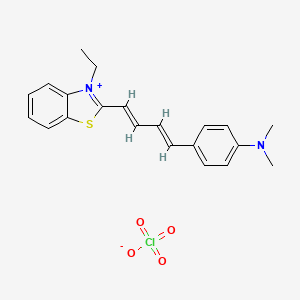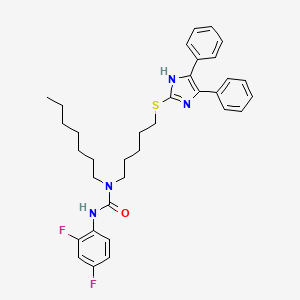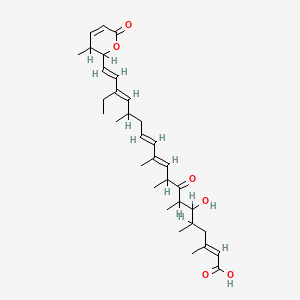
レプトマイシンB
概要
説明
レプトマイシンBは、ストレプトマイセス属菌が産生する二次代謝産物です。当初、強力な抗真菌性化合物として発見されました。この化合物は、生物学、医学、産業など、さまざまな分野で重要な意味を持っています .
科学的研究の応用
Leptomycin B has a wide range of scientific research applications:
作用機序
レプトマイシンBは、システイン残基528で染色体領域維持1タンパク質に特異的に結合することでその効果を発揮します。 この結合は、染色体領域維持1タンパク質と核輸出シグナルを含むタンパク質との相互作用を阻害し、それらの核から細胞質への輸出を阻止します . この阻害は、細胞質と核の間を移動するタンパク質、例えばDNAセンサーであるサイクリックGMP-AMPシンターゼやセリンキナーゼであるインターロイキン-1受容体関連キナーゼ1の核蓄積につながります .
Safety and Hazards
将来の方向性
Leptomycin B has been identified as a potential therapeutic strategy for cancer due to its role in inhibiting nuclear export . It has also been found to inhibit the proliferation, migration, and invasion of cultured gastric carcinoma cells . Future research directions include further investigation of the molecular function of XPO1 and the clinical application of XPO1 inhibitors .
生化学分析
Biochemical Properties
Leptomycin B plays a crucial role in biochemical reactions. CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) . The interaction between Leptomycin B and CRM1 is crucial for studying nucleocytoplasmic transport .
Cellular Effects
Leptomycin B has profound effects on various types of cells and cellular processes. It blocks the cell cycle and is a potent anti-tumor agent . At low nM concentrations, Leptomycin B blocks the nuclear export of many proteins including HIV-1 Rev, MAPK/ERK, and NF-κB/IκB, and it inhibits the inactivation of p53 . It also inhibits the proliferation, migration, and invasion of carcinoma cells .
Molecular Mechanism
Leptomycin B exerts its effects at the molecular level through a specific mechanism of action. It alkylates and inhibits CRM1, a protein required for the nuclear export of proteins . Specifically, Leptomycin B blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leptomycin B change over time. It has been reported that Leptomycin B inhibits the viability of certain cells in a dose- and time-dependent pattern . It should be noted that Leptomycin B is unstable when dried down into a film .
Metabolic Pathways
Leptomycin B is involved in the metabolic pathway related to the nuclear export of proteins and RNA. It interacts with CRM1, a key protein in this pathway
Transport and Distribution
Leptomycin B is transported and distributed within cells through its interaction with CRM1 . By inhibiting nuclear export, Leptomycin B can cause the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .
Subcellular Localization
Leptomycin B localizes in the nucleus due to its interaction with CRM1 . It causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus . This subcellular localization is crucial for its function as a nuclear export inhibitor .
準備方法
レプトマイシンBは、一般的にストレプトマイセス属菌から単離されます。調製には、特定の条件下で細菌を培養して化合物を生成することが含まれます。単離プロセスには、有機溶媒による抽出、続いてクロマトグラフィー技術による精製が含まれます。 その後、核磁気共鳴や質量分析などの分光法を用いて化合物を特徴付けます .
化学反応の分析
レプトマイシンBは、次のようなさまざまな種類の化学反応を起こします。
アルキル化: This compoundは、染色体領域維持1タンパク質のシステイン残基をアルキル化し、その機能を阻害します.
これらの反応で使用される一般的な試薬や条件には、チオールやアミンなどの求核剤が含まれ、通常、化合物の完全性を維持するために、穏やかな条件下で行われます。 これらの反応から生成される主な生成物には、生物学的活性を変えるthis compoundの改変バージョンが含まれます .
4. 科学研究への応用
This compoundは、幅広い科学研究に利用されています。
類似化合物との比較
レプトマイシンBは、核輸出の強力かつ特異的な阻害において独特です。類似の化合物には、以下のようなものがあります。
アンギノマイシンA: 同様のメカニズムで染色体領域維持1タンパク質に結合する、もう1つの核輸出阻害剤.
ラトジャドンA: This compoundと構造と作用機序が類似した化合物.
核輸出の選択的阻害剤(SINE)化合物: KPT-185、KPT-335、KPT-350などのこれらの化合物は、染色体領域維持1タンパク質を標的とするが、this compoundの不可逆的な結合と比較して、ゆっくりと可逆的です
This compoundは、染色体領域維持1タンパク質への不可逆的な結合により、核輸出の非常に効果的な阻害剤となっています .
特性
| { "Design of Synthesis Pathway": "The synthesis of Leptomycin B involves several steps, including coupling reactions, esterification, and oxidation. The overall strategy is to form the diene and the side chain separately and then combine them in the final step.", "Starting Materials": [ "2-methyl-3-butyn-2-ol", "4-iodobutyric acid", "triethylamine", "Lithium diisopropylamide (LDA)", "Methanol", "Ethyl acetate", "Sodium borohydride", "Sodium hydride", "Methanesulfonic acid", "Palladium on carbon", "Hydrogen gas", "Sodium periodate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Chloroform", "Methanol", "Acetic acid", "Dimethylformamide (DMF)", "Ethanol", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: 2-methyl-3-butyn-2-ol is reacted with 4-iodobutyric acid and triethylamine in methanol to form the ester intermediate.", "Step 2: The ester intermediate is treated with LDA in THF to form the lithium acetylide, which is then quenched with ethyl acetate to form the diene intermediate.", "Step 3: The diene intermediate is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: The alcohol is treated with methanesulfonic acid to form the corresponding mesylate.", "Step 5: The mesylate is subjected to a palladium-catalyzed coupling reaction with the side chain intermediate in the presence of hydrogen gas to form the final product.", "Step 6: The final product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: The purified product is treated with sodium periodate and sodium chloride to form the corresponding aldehyde.", "Step 8: The aldehyde is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 9: The alcohol is treated with sodium sulfate and diethyl ether to remove any remaining water.", "Step 10: The resulting product is treated with acetic acid and acetic anhydride to form the final Leptomycin B product." ] } | |
| 87081-35-4 | |
分子式 |
C33H48O6 |
分子量 |
540.7 g/mol |
IUPAC名 |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |
InChIキー |
YACHGFWEQXFSBS-SAYXANOCSA-N |
異性体SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
正規SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
外観 |
Solid powder |
| 87081-35-4 | |
ピクトグラム |
Flammable; Acute Toxic; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]
A: Leptomycin B forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []
ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:
* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []
A: The molecular formula of Leptomycin B is C29H38O6, and its molecular weight is 482.6 g/mol. []
A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []
ANone: The provided research primarily focuses on the biological activity and mechanism of action of Leptomycin B. There is limited information on its material compatibility and stability under various conditions.
A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []
A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]
A: One study identified a Leptomycin B resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []
A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


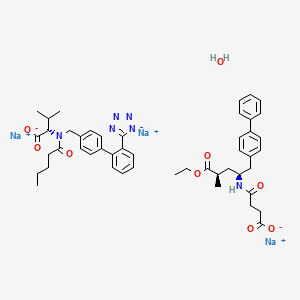
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)



![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)

